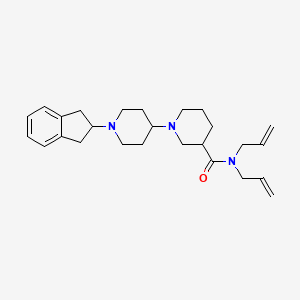![molecular formula C13H18N2O2 B6040685 3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6040685.png)
3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide is an organic compound with a complex structure It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide typically involves multiple steps. One common method starts with the acetylation of 4-aminophenyl, followed by the introduction of the dimethylpropanamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and stringent quality control measures ensures the consistency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azithromycin Related Compound H: This compound shares some structural similarities but has different functional groups and applications.
4-(Acetylamino)phenyl acetate: Another related compound with distinct properties and uses.
Uniqueness
3-[4-(acetylamino)phenyl]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(4-acetamidophenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)14-12-7-4-11(5-8-12)6-9-13(17)15(2)3/h4-5,7-8H,6,9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUFYEOLZZPOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6040609.png)
![3-[2-(4-cyclohexyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-cyclopentyl-2-piperazinone](/img/structure/B6040614.png)

![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-6-(thiophen-3-ylmethylamino)pyridine-3-carboxamide](/img/structure/B6040623.png)
![3-(3-methoxyphenyl)-5-[methoxy(phenyl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6040630.png)
![5-bromo-N-[(Z)-(4-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B6040633.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040641.png)
![methyl (5Z)-5-[4-(diethylamino)benzylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6040670.png)
![2-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6040675.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6040680.png)
![2-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B6040702.png)
![2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B6040709.png)
![1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6040712.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B6040719.png)
